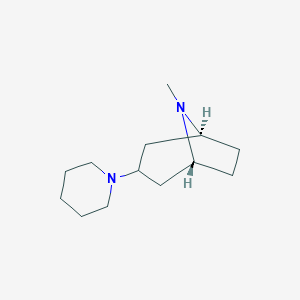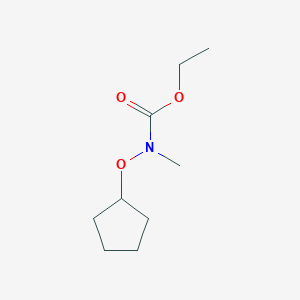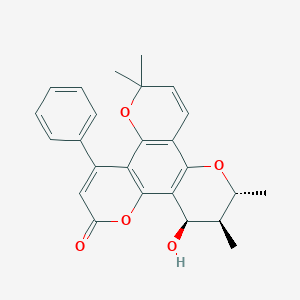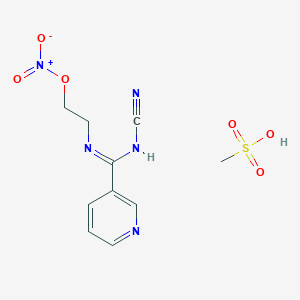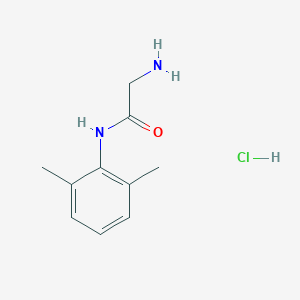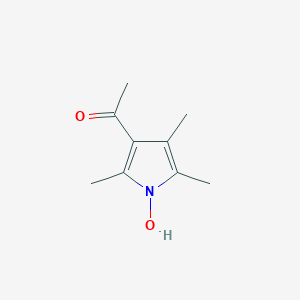
1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone, also known as HET, is a compound that has gained attention in scientific research due to its potential biochemical and physiological effects. HET is a naturally occurring compound found in certain marine organisms and has been synthesized in the laboratory for further study.
Mecanismo De Acción
The mechanism of action of 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has also been shown to inhibit the Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has been shown to induce apoptosis by activating the caspase cascade. In neurons, 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has been shown to protect against oxidative stress and improve cognitive function. In cardiovascular cells, 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has been shown to have vasodilatory effects by increasing the production of nitric oxide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone in lab experiments is its relatively simple synthesis method, which allows for large-scale production. 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone is also relatively stable, making it easy to handle and store. One limitation of using 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone in lab experiments is its limited solubility in water, which may require the use of organic solvents. Additionally, the mechanism of action of 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone. One direction is to further investigate its potential applications in cancer research, neurology, and cardiovascular disease. Another direction is to elucidate its mechanism of action, which may lead to the development of more effective treatments. Additionally, the synthesis of 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone derivatives may lead to compounds with improved efficacy and fewer side effects.
Conclusion
In conclusion, 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone is a compound that has gained attention in scientific research due to its potential applications in cancer research, neurology, and cardiovascular disease. 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone can be synthesized in the laboratory by a multistep process involving the reaction of 2,4,5-trimethylpyrrole with various reagents. The mechanism of action of 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has been shown to have various biochemical and physiological effects in cells and organisms, and there are several future directions for its study.
Métodos De Síntesis
1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone can be synthesized in the laboratory by a multistep process involving the reaction of 2,4,5-trimethylpyrrole with various reagents. One such method involves the reaction of 2,4,5-trimethylpyrrole with nitrosyl chloride in the presence of triethylamine to form 1-nitroso-2,4,5-trimethylpyrrole. This intermediate is then reduced with sodium dithionite to form 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has been studied for its potential applications in various scientific fields, including cancer research, neurology, and cardiovascular disease. In cancer research, 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. In neurology, 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has been studied for its potential neuroprotective effects and ability to improve cognitive function. In cardiovascular disease, 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has been shown to have vasodilatory effects, which may help to reduce blood pressure.
Propiedades
Número CAS |
131527-58-7 |
|---|---|
Nombre del producto |
1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone |
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.2 g/mol |
Nombre IUPAC |
1-(1-hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H13NO2/c1-5-6(2)10(12)7(3)9(5)8(4)11/h12H,1-4H3 |
Clave InChI |
UXEHMGBZPUGHFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C(=O)C)C)O)C |
SMILES canónico |
CC1=C(N(C(=C1C(=O)C)C)O)C |
Sinónimos |
Ethanone, 1-(1-hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



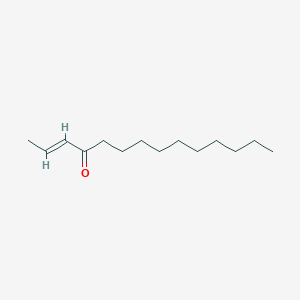
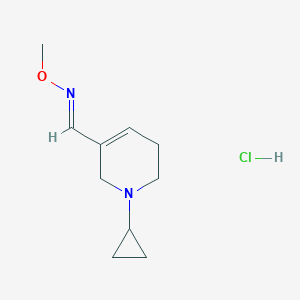
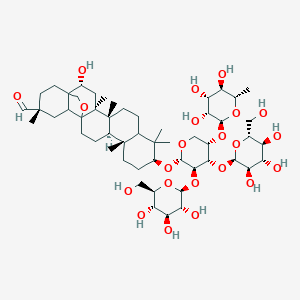

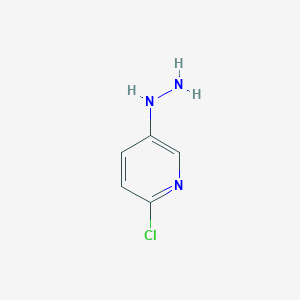
![N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide](/img/structure/B136668.png)
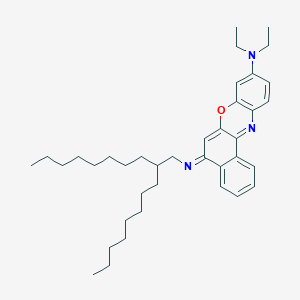
![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)

